molecular formula C10H14S B7990541 3,4-Dimethylphenyl ethyl sulfide

3,4-Dimethylphenyl ethyl sulfide

Cat. No.: B7990541
M. Wt: 166.29 g/mol
InChI Key: GOJNYHCFVHIZBP-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl ethyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a 3,4-dimethylphenyl ring and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylphenyl magnesium bromide with ethyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling of 3,4-dimethylphenyl halides with ethyl sulfide. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: 3,4-Dimethylphenyl ethyl sulfoxide, 3,4-dimethylphenyl ethyl sulfone.

    Reduction: 3,4-Dimethylphenyl ethanethiol.

    Substitution: 3,4-Dimethylphenyl ethyl nitro compound, 3,4-dimethylphenyl ethyl halide.

Scientific Research Applications

3,4-Dimethylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl ethyl sulfide involves its interaction with specific molecular targets. The sulfide group can undergo oxidation to form reactive intermediates, which can interact with cellular components. The compound’s aromatic ring allows it to participate in π-π interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

    3,4-Dimethylphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

    3,4-Dimethylphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethyl group.

    3,4-Dimethylphenyl butyl sulfide: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 3,4-Dimethylphenyl ethyl sulfide is unique due to its specific combination of a 3,4-dimethylphenyl ring and an ethyl sulfide group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and industrial chemistry.

Properties

IUPAC Name

4-ethylsulfanyl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNYHCFVHIZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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